2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one
CAS No.: 67831-84-9
VCID: VC0014463
Molecular Formula: C6H5N3OS
Molecular Weight: 167.19 g/mol
* For research use only. Not for human or veterinary use.
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Description | 2-Mercapto-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, also known as Pyrrolopyrimidinone, is a chemical compound with the molecular formula C6H3N3O . It has a molecular weight of 133.11 g/mol . The IUPAC name for this compound is pyrrolo[3,2-d]pyrimidin-2-one . PubChem identifies several computed properties, including a XLogP3-AA value of -0.6, zero hydrogen bond donors, and two hydrogen bond acceptors . This compound is related to research in Alzheimer's disease, where it has been used in the structure-guided design of selective pyrrolopyrimidinone MARK inhibitors . These inhibitors have been explored as potential in vitro tools for validation studies targeting MARK as a viable treatment for Alzheimer's disease . Additionally, pyrrolopyrimidones are associated with patents and have been identified as inhibitors of Pfkfb3, which is relevant to cancer treatment . In the context of career development for research professionals, highlighting experience with compounds such as Pyrrolopyrimidinone can be valuable. A strong research assistant resume should emphasize research skills, knowledge of methodologies, and the ability to work independently . It is important to showcase expertise in data collection, analysis, and specific knowledge related to the research field . Action verbs such as "analyzed," "collaborated," and "conducted" can effectively describe research experience . Experienced research assistants should include high-impact, quantified accomplishments to demonstrate their expertise . |
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CAS No. | 67831-84-9 |
Product Name | 2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one |
Molecular Formula | C6H5N3OS |
Molecular Weight | 167.19 g/mol |
IUPAC Name | 2-sulfanylidene-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C6H5N3OS/c10-5-3-1-2-7-4(3)8-6(11)9-5/h1-2H,(H3,7,8,9,10,11) |
Standard InChIKey | QCZHCRBHXAFBDJ-UHFFFAOYSA-N |
SMILES | C1=CNC2=C1C(=O)NC(=S)N2 |
Canonical SMILES | C1=CNC2=C1C(=O)NC(=S)N2 |
Synonyms | 7-Deaza-6-hydroxy-2-mercaptopurine; 2-Thioxo-7-deazahypoxanthine; NSC 25976; 1,2,3,7-Tetrahydro-2-thioxo-4H-pyrrolo[2,3-d]pyrimidin-4-one; |
PubChem Compound | 4091939 |
Last Modified | Sep 14 2023 |
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